molecular formula C9H6N4 B8754678 2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE

2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE

Cat. No.: B8754678
M. Wt: 170.17 g/mol
InChI Key: HETMGRVRXBYCOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE is a heterocyclic compound that features a triazole ring attached to a cyanobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine with formic acid and formamide at elevated temperatures (140° to 220°C) to form the triazole ring

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the triazole ring or the cyanobenzene moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the triazole or benzene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole N-oxides, while substitution reactions can introduce alkyl or aryl groups onto the benzene ring .

Mechanism of Action

The mechanism of action of 2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as casein kinase 2 (CSNK2), which plays a crucial role in viral replication . The triazole ring forms key hydrogen bonds with amino acid residues in the enzyme’s active site, thereby inhibiting its activity and preventing viral replication.

Comparison with Similar Compounds

Uniqueness: 2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE is unique due to its combination of the triazole ring and cyanobenzene moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties .

Properties

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

2-(1,2,4-triazol-4-yl)benzonitrile

InChI

InChI=1S/C9H6N4/c10-5-8-3-1-2-4-9(8)13-6-11-12-7-13/h1-4,6-7H

InChI Key

HETMGRVRXBYCOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)N2C=NN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-fluorocyanobenzene (5.0 g, 41 mmol) in DMF (75 mL) was added 1,2,4-triazole (3.0 g, 43 mmol) and cesium carbonate (14 g, 43 mmol). The mixture was warmed to 50° C. and stirred under inert atmosphere for 18 h. The mixture was cooled to ambient temperature, diluted with an equal volume of EtOAc, filtered, and the filtrate solvents were removed under reduced pressure. The residue was partitioned between ether (50 mL) and water (100 mL). The undissolved solid was collected by suction filtration and dried under reduced pressure to give 4.6 g of a 10:1 mixture of 2-(1,2,4-triazol-1-yl)cyanobenzene (hplc retention time=2.29 min, 5% to 100% CH3CN in water containing 0.1% TFA, Zorbax C8, 4.6 mm ID×7.5 cm, 3.5 micron; TLC Rf=0.6, EtOAc) and 2-(1,2,4-triazol-4-yl)cyanobenzene (hplc retention time=1.91 min, 5% to 100% CH3CN in water containing 0.1% TFA, Zorbax C8, 4.6 mm ID×7.5 cm, 3.5 micron; TLC Rf=0.1, EtOAc). The mixture was separated by flash chromatography using a gradient elution of 0:100 to 5:95 MeOH:EtOAc to give 2-(1,2,4-triazol-1-yl)cyanobenzene (1H NMR (DMSO-d6) δ 9.19 (s, 1H), 8.37 (s, 1H), 8.10 (d, J=7.6 Hz, 1H), 7.96–7.87 (m, 2H), 7.71 (t, J=7.7 Hz, 1H); mass spec m/z=171 (M++H)) and 2-(1,2,4-triazol-4-yl)cyanobenzene (1H NMR (DMSO-d6) δ 9.03 (s, 2H), 8.13 (d, J=7.6 Hz, 1H), 7.93(t, J=7.8 Hz, 1H), 7.80 (d, J=7.8 Hz, 1H), 7.74 (t, J=7.7 Hz, 1H); mass spec m/z=171 (M++H)), both as white solids.
Quantity
5 g
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reactant
Reaction Step One
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3 g
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reactant
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cesium carbonate
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14 g
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reactant
Reaction Step One
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Quantity
75 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
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